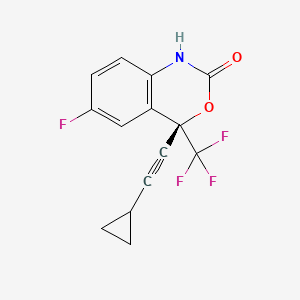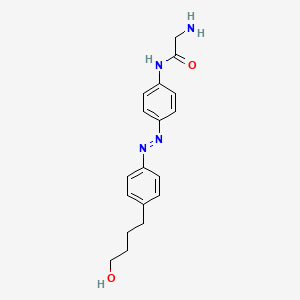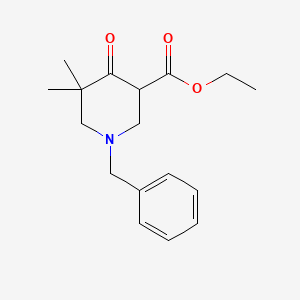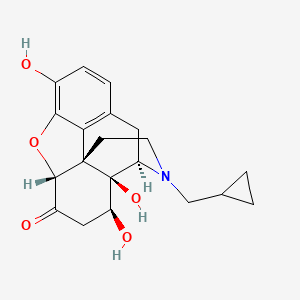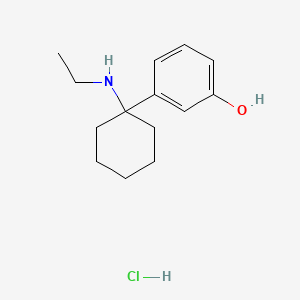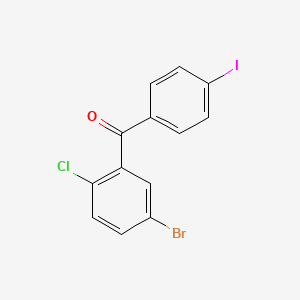
(5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone is an organic compound that belongs to the class of diaryl ketones. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the phenyl rings, making it a halogenated aromatic ketone. The unique combination of these halogens imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chlorobenzene and 4-iodobenzoyl chloride.
Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 5-bromo-2-chlorobenzene reacts with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the desired ketone product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound.
化学反应分析
Types of Reactions
(5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group (C=O) in the ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of secondary alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
(5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, resulting in potent biological effects.
相似化合物的比较
Similar Compounds
(5-Bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone: Similar structure but with an ethoxy group instead of iodine.
(5-Bromo-2-chlorophenyl)-(4-fluorophenyl)methanone: Similar structure but with a fluorine atom instead of iodine.
(5-Bromo-2-chlorophenyl)-(4-morpholinophenyl)methanone: Similar structure but with a morpholine ring instead of iodine.
Uniqueness
The presence of the iodine atom in (5-Bromo-2-chlorophenyl)-(4-iodophenyl)methanone imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes the compound distinct from its analogs and potentially more effective in certain applications.
属性
分子式 |
C13H7BrClIO |
|---|---|
分子量 |
421.45 g/mol |
IUPAC 名称 |
(5-bromo-2-chlorophenyl)-(4-iodophenyl)methanone |
InChI |
InChI=1S/C13H7BrClIO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H |
InChI 键 |
LLBFZOSRFNAQGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)
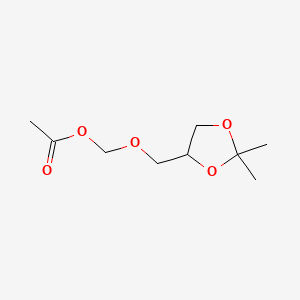
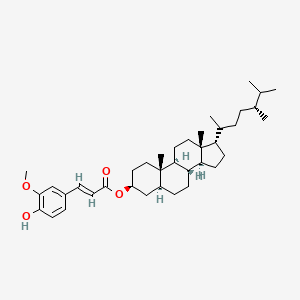
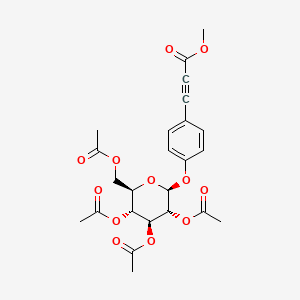
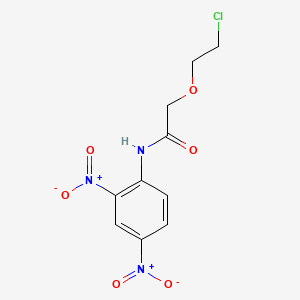
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
